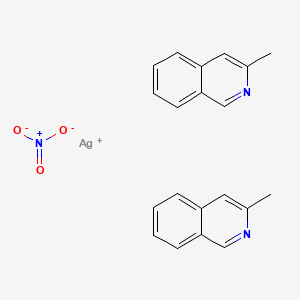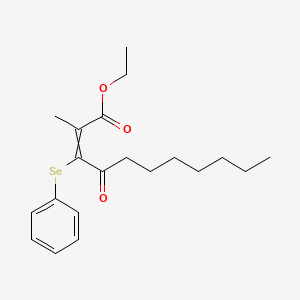![molecular formula C14H14INO2 B14180714 2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one CAS No. 918785-29-2](/img/structure/B14180714.png)
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that features a fused quinoline and furan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions followed by cyclization . The reaction conditions often include the use of palladium catalysts, bases, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The iodomethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and furan derivatives, which can have different functional groups depending on the reagents used.
科学的研究の応用
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as biological probes and enzyme inhibitors.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one and its derivatives involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .
類似化合物との比較
Similar Compounds
3H-imidazo[4,5-c]quinolin-4(5H)-ones: These compounds are potent inhibitors of dipeptidyl peptidase IV and have been studied for their therapeutic potential.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have similar structural features and are used in the synthesis of various heterocyclic compounds.
Uniqueness
2-(Iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4(5H)-one is unique due to its fused ring system and the presence of an iodomethyl group, which provides opportunities for further functionalization and derivatization. This makes it a valuable compound for the development of new chemical entities with diverse applications.
特性
CAS番号 |
918785-29-2 |
|---|---|
分子式 |
C14H14INO2 |
分子量 |
355.17 g/mol |
IUPAC名 |
2-(iodomethyl)-1,5-dimethyl-1,2-dihydrofuro[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C14H14INO2/c1-8-11(7-15)18-13-12(8)9-5-3-4-6-10(9)16(2)14(13)17/h3-6,8,11H,7H2,1-2H3 |
InChIキー |
REZXMJBDYUVVLI-UHFFFAOYSA-N |
正規SMILES |
CC1C(OC2=C1C3=CC=CC=C3N(C2=O)C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


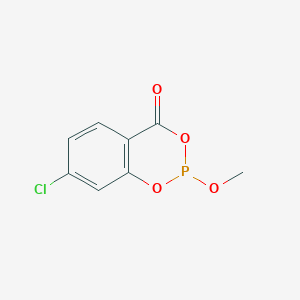
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)


![6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180655.png)
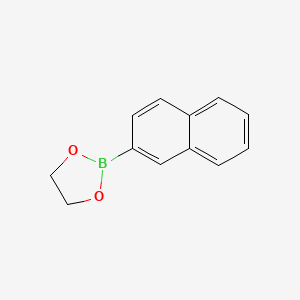
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
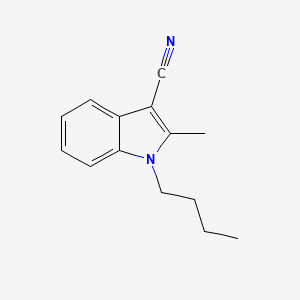
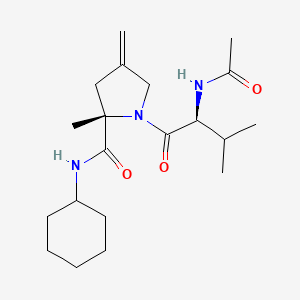
![Bis(4'-methyl[1,1'-biphenyl]-4-yl)diselane](/img/structure/B14180674.png)
